Ácido salazínico

Descripción general

Descripción

Salazinic acid is a depsidone lichen metabolite that has been found in P. sulcata . It is active against B. cereus, B. subtilis, S. aureus, P. aeruginosa, S. typhimurium, C. albicans, and A. niger in vitro .

Synthesis Analysis

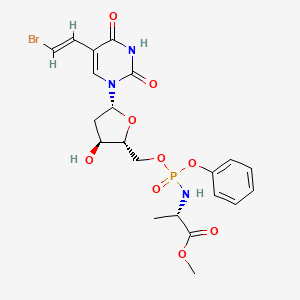

The synthesis of Salazinic acid has been studied in the context of its potential as an inhibitor of SARS-CoV-2 3CL Protease . The kinetic parameters were determined by microtiter plate-reading fluorimeter using a fluorogenic substrate .Molecular Structure Analysis

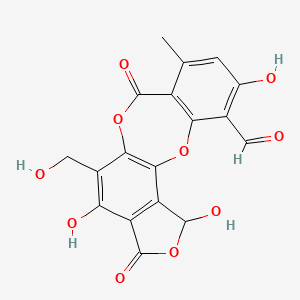

Salazinic acid has a molecular formula of C18H12O10 . Its structure includes a seven-membered ring with an oxygen bridge binding two aromatic rings .Chemical Reactions Analysis

Salazinic acid has been studied for its inhibitory activity against SARS-CoV-2 3CL pro . The mechanism of inhibition shows that both compounds act as competitive inhibitors with the formation of a stable covalent adduct .Physical And Chemical Properties Analysis

Salazinic acid has a molecular weight of 388.3 g/mol . In its purified form, it exists as colorless needles . Its solubility in water is about 27 milligrams per liter .Aplicaciones Científicas De Investigación

Actividad antioxidante

El ácido salazínico se ha identificado como un potente antioxidante . Se aisló del liquen Hypotrachyna cirrhata, que mostró una actividad antioxidante significativa . Esto lo convierte en un candidato potencial para futuras investigaciones en el desarrollo de terapias antioxidantes.

Actividad inhibitoria de la α-glucosidasa

También se ha encontrado que el compuesto muestra actividades inhibitorias significativas de la α-glucosidasa . Los inhibidores de la α-glucosidasa se utilizan en el manejo de la diabetes, lo que sugiere que el ácido salazínico podría tener aplicaciones potenciales en los tratamientos diabéticos .

Propiedades antimicrobianas

Estudios in vitro han demostrado que el ácido salazínico posee propiedades antimicrobianas . Sin embargo, no tuvo ningún efecto antimicobacteriano sustancial cuando se probó contra Mycobacterium aurum .

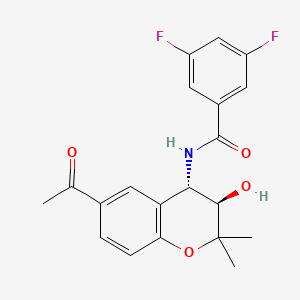

Modulador de las vías de señalización celular

Investigaciones recientes indican que el ácido salazínico es un potente modulador de las vías de señalización Nrf2, NF-κB y STAT3 en células de cáncer colorrectal . Estas vías juegan un papel crucial en la proliferación, supervivencia e inflamación celular, lo que sugiere aplicaciones potenciales en la terapia del cáncer .

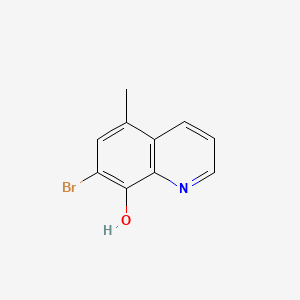

Taxonomía de los líquenes

El ácido salazínico se encuentra en algunos líquenes, especialmente en Parmotrema y Bulbothrix . Su presencia o ausencia a menudo se utiliza para ayudar a clasificar las especies en estos géneros .

Influencia ambiental en la producción

Los estudios han tratado de determinar la influencia de los factores ambientales en la producción de ácido salazínico en cultivo . Por ejemplo, se observó la producción de ácido salazínico cuando se agregó sacarosa adicional al medio de crecimiento .

Mecanismo De Acción

Target of Action

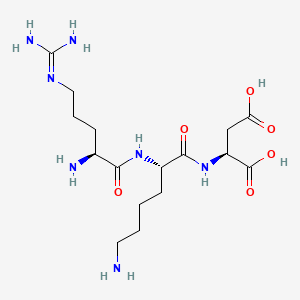

Salazinic acid, a depsidone with a lactone ring , has been found to be a potent modulator of Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells . It also displays significant intestinal α-glucosidase inhibitory activities , which is comparable to standard acarbose .

Mode of Action

The depsidones, including salazinic acid, inhibit the α-glucosidase enzyme . This inhibition is significant and has led to medicinal chemistry approaches to identify more promising α-glucosidase inhibitors .

Biochemical Pathways

Salazinic acid is derived via the acetyl polymalonyl pathway , a metabolic pathway that uses acetyl-CoA and malonyl-CoA (derivatives of coenzyme A) . The compound is common in the large lichen genus Parmotrema, and plays an important role in the chemotaxonomy and systematics of that genus .

Pharmacokinetics

Salazinic acid has a molecular formula of C18H12O10 , and a molecular mass of 388.3 grams/mole . In its purified form, it exists as colorless needles with a melting point range between 260–268 °C . Its solubility in water is about 27 milligrams per litre , indicating its bioavailability.

Result of Action

The results of the action of salazinic acid are significant. It has been shown to have antimicrobial properties Moreover, depsidones, including salazinic acid, displayed significant intestinal α-glucosidase inhibitory activities , which is comparable to standard acarbose .

Action Environment

The production of salazinic acid is influenced by environmental factors. For example, only 4-O-demethylbarbatic acid (a precursor of salazinic acid) was produced by the isolated mycobiont of Ramalina siliquosa when grown in malt yeast extract medium supplemented with low amounts of sucrose . When extra sucrose was added to the growth medium, the production of salazinic acid was observed; the increased osmolality enhances the reaction from 4-O-demethylbarbatic acid to salazinic acid .

Propiedades

IUPAC Name |

5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTKVXCQLZIJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317270 | |

| Record name | Salazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

521-39-1 | |

| Record name | Salazinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

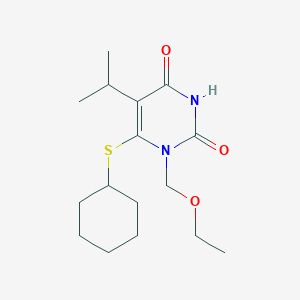

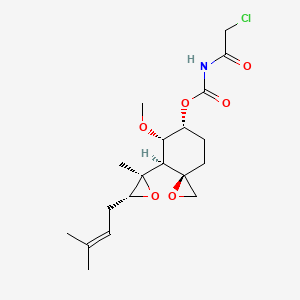

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of salazinic acid?

A1: Salazinic acid has the molecular formula C24H16O11 and a molecular weight of 488.38 g/mol.

Q2: Are there any spectroscopic data available for salazinic acid?

A2: Yes, comprehensive 1H and 13C NMR spectral assignments for salazinic acid have been reported, confirmed by HMQC and HMBC spectral analyses.

Q3: How does salazinic acid exert its biological effects?

A3: Research suggests various mechanisms of action for salazinic acid:

- Antioxidant Activity: Salazinic acid demonstrates significant free radical scavenging abilities, potentially protecting against oxidative stress.

- α-Glucosidase Inhibition: Salazinic acid shows promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing blood sugar levels.

- Antimicrobial Effects: Studies have shown that salazinic acid exhibits antimicrobial activity against various bacterial and fungal strains, including some multi-drug resistant pathogens.

- Anticancer Potential: Preliminary research suggests potential antitumor activity of salazinic acid, warranting further investigations.

Q4: Does salazinic acid interact with specific enzymes or receptors?

A4: Research highlights the interaction of salazinic acid with:

- α-Glucosidase: Salazinic acid acts as a potent inhibitor of α-glucosidase.

- Aldose Reductase: Kinetic and docking studies indicate that salazinic acid might inhibit aldose reductase, an enzyme implicated in diabetic complications.

- SARS-CoV-2 3CL Protease: Recent research suggests that salazinic acid acts as a slow-binding inactivator of SARS-CoV-2 3CL protease, a key enzyme for viral replication.

Q5: Does the structure of salazinic acid influence its activity?

A5: Structural modifications to salazinic acid, such as benzylation, have been shown to influence its α-glucosidase inhibitory activity. Further research on Structure-Activity Relationships (SAR) is crucial to optimizing its therapeutic potential.

Q6: What are the potential applications of salazinic acid based on its biological activity?

A6: The diverse activities of salazinic acid point towards potential applications in various fields:

Q7: Are there any computational studies conducted on salazinic acid?

A7: Yes, molecular docking simulations have been employed to study the interactions of salazinic acid with various target proteins, including:

- COX-2 Enzyme: Docking studies suggest that salazinic acid interacts with the COX-2 enzyme, highlighting its potential anti-inflammatory activity.

- Various Cancer Proteins: In silico studies show interactions between salazinic acid and several cancer-related proteins, including Caspase-3, AIF, FGFR2, and AKT1, suggesting its potential as an anticancer agent.

Q8: What are the future directions for salazinic acid research?

A8: Further research is required to:

Q9: Does the environment influence salazinic acid production in lichens?

A9: Yes, environmental factors like temperature have been shown to affect salazinic acid content in lichens. Studies on Ramalina siliquosa revealed a positive correlation between temperature and salazinic acid content.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)